Fmoc-O-trityl-L-homoserine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

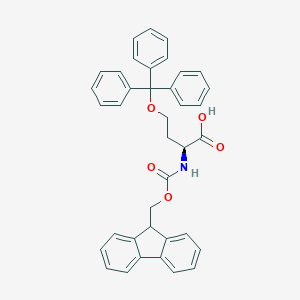

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-O-trityl-L-homoserine: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-O-trityl-L-homoserine, a critical building block in solid-phase peptide synthesis (SPPS). This document offers detailed information for researchers and professionals engaged in peptide chemistry and drug development, including tabulated chemical data, a detailed experimental protocol for its use in SPPS, and workflow diagrams.

Core Chemical Properties

Fmoc-O-trityl-L-homoserine is a versatile amino acid derivative widely utilized in the synthesis of peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, while the trityl (Trt) group offers acid-labile protection for the hydroxyl side chain. This orthogonal protection scheme is fundamental to modern Fmoc-based solid-phase peptide synthesis. The trityl group also enhances the solubility of the amino acid derivative.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₃NO₅ | [1] |

| Molecular Weight | 583.68 g/mol | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 60 - 72 °C | [1] |

| Optical Rotation | [α]²⁰/D = -14 ± 2° (c=1 in DMF) | [1] |

| Purity | ≥ 99.8% (Chiral HPLC) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1][2][3] |

Chemical Structure

The structure of this compound is characterized by the L-homoserine backbone with the α-amino group protected by the Fmoc moiety and the side-chain hydroxyl group protected by the bulky trityl group.

Caption: Chemical structure of this compound.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for the incorporation of this compound into a growing peptide chain on a solid support. The protocol is based on established Fmoc/tBu chemistry.

Materials and Reagents

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Workflow for a Single Coupling Cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Step-by-Step Procedure

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient DMF to swell the resin for at least 30-60 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the peptide chain.[4][5][6]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution.

3. Washing after Deprotection:

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.

4. Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate the this compound.

-

For HBTU/HATU activation: Dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and a hindered base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.[3] Allow the activation to proceed for 1-2 minutes.

-

For DIC/Oxyma activation: Dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution.[3]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.[3]

5. Monitoring the Coupling Reaction:

-

After the coupling reaction, take a small sample of the resin beads and perform a qualitative test (e.g., the Kaiser test) to check for the presence of free primary amines.

-

A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction. A positive result (e.g., blue beads) signifies incomplete coupling, and the coupling step should be repeated.[3]

6. Washing after Coupling:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and MeOH (1-2 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling or for final cleavage and deprotection if the synthesis is complete.

Cleavage and Final Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group on the homoserine residue, are removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

A standard cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS) to prevent side reactions from the released trityl cations, and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The cleavage is typically carried out for 1-3 hours at room temperature.

Logical Relationship of Protecting Groups in SPPS

Caption: Orthogonal protection scheme in Fmoc-based SPPS.

This guide provides essential technical information for the effective use of this compound in peptide synthesis. Adherence to these protocols and a thorough understanding of the underlying chemistry will facilitate the successful synthesis of complex peptides for research and drug development applications.

References

The Biochemical Utility of Fmoc-O-trityl-L-homoserine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-trityl-L-homoserine is a pivotal, orthogonally protected amino acid derivative extensively utilized in the field of biochemistry, particularly in the realm of synthetic peptide chemistry. Its unique structural features, combining the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the acid-labile trityl (Trt) group for the side-chain hydroxyl function, render it an invaluable building block for Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

The incorporation of homoserine, a non-proteinogenic amino acid, into peptide sequences can impart novel conformational and biological properties. This makes this compound a key component in the synthesis of peptide-based therapeutics, including antimicrobial agents and modulators of bacterial communication systems.

Core Applications

The primary application of this compound lies in its role as a precursor for the introduction of L-homoserine residues into synthetic peptides via Fmoc-based SPPS.[1] Its utility spans several key areas of biochemical research and development:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of custom peptides. The orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is removed during the final cleavage from the solid support.[1]

-

Drug Development: In pharmaceutical research, this derivative is instrumental in creating complex peptide structures with therapeutic potential.[1] The homoserine moiety can be a key component of bioactive peptides or can be further modified to introduce other functionalities.

-

Bioconjugation: The hydroxyl side chain of the incorporated homoserine can be selectively deprotected and used as a handle for the attachment of other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), to enhance the functionality of the peptide.[1]

-

Quorum Sensing Research: Homoserine lactones are crucial signaling molecules in bacterial quorum sensing, a process that regulates virulence and biofilm formation. This compound is a key starting material for the synthesis of N-acyl-homoserine lactone (AHL) analogs, which are used to study and modulate quorum sensing pathways, offering a promising avenue for the development of novel antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Fmoc-L-HomoSer(Trt)-OH |

| CAS Number | 111061-55-3 |

| Molecular Formula | C₃₈H₃₃NO₅ |

| Molecular Weight | 583.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 60 - 72 °C |

| Optical Rotation | [α]²⁰D = -14 ± 2° (c=1 in DMF) |

| Purity | ≥ 99.8% (Chiral HPLC) |

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent (e.g., HATU, HBTU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU: 2.9 equivalents) in DMF.

-

Add the base (e.g., DIPEA: 6 equivalents) to the activation mixture and agitate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and N-terminal Fmoc deprotection, wash the resin with DMF, DCM, and MeOH, and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the trityl group from the homoserine residue.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data: Coupling Efficiency

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. The following table provides representative coupling efficiencies for Fmoc-protected amino acids with common coupling reagents. While specific data for this compound is not extensively published in a comparative format, these values serve as a general guideline.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Good |

Note: Actual yields and purities can vary depending on the specific peptide sequence, resin, and reaction conditions.

Visualizations: Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a homoserine-containing peptide.

Synthesis of N-Acyl Homoserine Lactone (AHL) Analogs

This compound is a precursor for synthesizing homoserine lactone, which can then be acylated to produce AHL analogs for quorum sensing studies.

Caption: Synthetic pathway for N-acyl homoserine lactone (AHL) analogs from this compound.

On-Resin Peptide Cyclization via Homoserine

The side-chain hydroxyl group of homoserine can be utilized for on-resin cyclization of peptides, enhancing their stability and conformational rigidity.

Caption: Workflow for on-resin cyclization of a peptide containing a homoserine residue.

Conclusion

This compound is a versatile and indispensable reagent for modern biochemical research and drug development. Its orthogonal protecting groups facilitate its efficient incorporation into peptides via SPPS, enabling the synthesis of a wide array of modified peptides with unique biological properties. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, from basic peptide synthesis to the development of novel therapeutics targeting complex biological pathways.

References

An In-depth Technical Guide to the Role of the Trityl Protecting Group in Fmoc-O-trityl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-O-trityl-L-homoserine, focusing on the critical role of the trityl protecting group in Solid-Phase Peptide Synthesis (SPPS). It is intended for an audience with a professional background in chemistry, biochemistry, and pharmaceutical development.

Executive Summary

This compound is a pivotal amino acid derivative for the synthesis of complex peptides and peptidomimetics.[1] The strategic employment of orthogonal protecting groups is fundamental to successful peptide synthesis, and in this context, the trityl (Trt) group, which protects the side-chain hydroxyl of the homoserine residue, is of paramount importance. This document will elucidate the chemical properties of the trityl group, its application in Fmoc-based SPPS, detailed experimental protocols, and potential challenges.

The Core Function of the Trityl Protecting Group

The trityl group is a triphenylmethyl moiety, a bulky and acid-labile protecting group.[2] Its primary function in the context of this compound is to shield the reactive hydroxyl group on the homoserine side chain from unwanted reactions during peptide synthesis.[3]

Key Characteristics of the Trityl Group:

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2] This lability is due to the formation of the highly stable trityl cation upon protonation.

-

Base Stability: It is robust and stable under the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[2]

-

Steric Hindrance: The bulkiness of the trityl group provides excellent steric protection for the side-chain hydroxyl group. This steric bulk can also disrupt peptide aggregation during the synthesis of long or hydrophobic sequences.[4]

-

Orthogonality: The differential stability of the Fmoc (base-labile) and trityl (acid-labile) groups is the cornerstone of the orthogonal protection strategy in modern peptide synthesis. This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.[2]

Data Presentation: A Comparative Overview of Acid Lability

| Protecting Group | Protected Amino Acid(s) | Typical Cleavage Conditions | Relative Acid Lability |

| Trityl (Trt) | Ser, Thr, Hse, Cys, Asn, Gln, His | 1-5% TFA in DCM; Acetic acid/TFE/DCM [4][5] | High |

| tert-Butyl (tBu) | Ser, Thr, Asp, Glu, Tyr | >90% TFA[4] | Moderate |

| tert-Butyloxycarbonyl (Boc) | Lys, Trp | >90% TFA | Moderate |

| Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Arg | >90% TFA | Moderate |

This table provides a generalized comparison. Actual cleavage times can vary based on the peptide sequence, resin, and scavenger cocktail used.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound in Fmoc-based SPPS.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids)[6]

-

Amino Acids: Fmoc-protected amino acids, including this compound

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Coupling Reagents: HATU, HBTU, or PyBOP[6]

-

Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[6]

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF[6]

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)[7]

-

Other: Acetic anhydride (for capping), Diethyl ether (for precipitation)[6]

Step-by-Step Synthesis Protocol (0.1 mmol scale)

-

Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.[7]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation.[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[7]

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[7]

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the re-attachment of the trityl cation to sensitive residues.[7]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.[7]

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the trityl group is generally robust, some potential side reactions should be considered:

-

Premature Deprotection: Although stable to piperidine, prolonged exposure or the use of stronger bases could potentially lead to some loss of the trityl group.

-

Alkylation: During acid-mediated cleavage, the liberated trityl cation is a reactive electrophile. It can alkylate nucleophilic side chains, particularly tryptophan and methionine. The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is essential to trap these cations.[8]

-

Homoserine Lactone Formation: Under strongly acidic conditions, the side chain of homoserine can cyclize to form a lactone. This is more of a concern with harsher cleavage conditions than those typically used for trityl group removal.[8]

Mandatory Visualizations

Orthogonal Protection Strategy in Fmoc-SPPS

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Workflow for Incorporating this compound

Caption: SPPS workflow for this compound.

Conclusion

The trityl protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex peptides containing homoserine and other residues with reactive side chains. Its compatibility with the Fmoc-SPPS strategy, stemming from its base stability and mild acid lability, allows for a robust and efficient orthogonal protection scheme. A thorough understanding of its properties, coupled with optimized protocols and awareness of potential side reactions, empowers researchers to effectively utilize this compound in the development of novel peptide-based therapeutics and research tools.

References

The Strategic Advantage of Fmoc-O-trityl-L-homoserine in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptides. Fmoc-O-trityl-L-homoserine stands out as a valuable building block in solid-phase peptide synthesis (SPPS), offering distinct advantages in the synthesis of complex and modified peptides. This technical guide provides a comprehensive overview of the benefits, experimental protocols, and strategic considerations for utilizing this compound in your research.

Core Advantages of the Fmoc/Trityl Strategy for Homoserine Integration

The use of this compound leverages the synergistic benefits of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and the trityl (Trt) group for the side-chain hydroxyl group. This orthogonal protection scheme is central to modern Fmoc-SPPS.

Key Benefits:

-

Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups and the peptide-resin linkage.[1][2] This is in contrast to the harsher acidic conditions required for Boc deprotection.[3]

-

Enhanced Stability and Solubility: The bulky trityl group provides robust protection for the homoserine side-chain hydroxyl group, preventing undesirable side reactions such as O-acylation during coupling steps.[4] Furthermore, the trityl group can enhance the solubility of the protected amino acid in common SPPS solvents.[5]

-

Reduced Side Reactions: The Fmoc/tBu strategy, which is compatible with the use of this compound, generally leads to fewer side reactions compared to Boc-based synthesis.[1] The mild deprotection conditions minimize the risk of side-chain modifications.

-

High Yield and Purity: The efficiency of Fmoc chemistry, combined with the stability afforded by the trityl group, contributes to higher yields and purity of the final peptide.[4]

-

Orthogonality for Selective Modification: The acid-labile nature of the trityl group allows for its selective removal on-resin using dilute trifluoroacetic acid (TFA), while the peptide remains attached to the support and other side-chain protecting groups (like tBu) are retained.[6] This enables site-specific modification of the homoserine side chain.

Data Presentation: A Comparative Overview of Protecting Groups

While direct quantitative comparisons of different homoserine protecting groups are not extensively available in the literature, the following tables provide a summary of the general characteristics and typical performance of protecting groups commonly used in peptide synthesis.

Table 1: Comparison of α-Amino Protecting Groups

| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Fmoc | 20% Piperidine in DMF | Mild, orthogonal to acid-labile side-chain groups | Potential for diketopiperazine formation, dibenzofulvene adducts |

| Boc | 25-50% TFA in DCM | Robust, less prone to aggregation in some cases | Harsh acidic conditions, potential for side-chain degradation |

Table 2: Comparison of Side-Chain Protecting Groups for Hydroxyl Amino Acids

| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Trityl (Trt) | 1-5% TFA in DCM (selective); 95% TFA (final) | Highly acid-labile, allows for orthogonal deprotection, bulky | Can generate stable carbocations requiring scavengers |

| t-Butyl (tBu) | 95% TFA (final cleavage) | Stable to mild acids and bases | Requires strong acid for removal, not suitable for orthogonal deprotection on resin |

Table 3: Typical Coupling Efficiencies in Fmoc-SPPS

| Amino Acid Type | Representative Amino Acids | Typical Coupling Efficiency |

| Standard | Ala, Gly, Leu | >99% |

| Sterically Hindered | Val, Ile, Thr | 98-99% |

| Side-Chain Protected | Asp(OtBu), Ser(tBu), Hse(Trt) | >98% |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Protocol 1: Standard Coupling of this compound

1. Resin Swelling:

- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes.

- Drain the solution.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

- In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

4. Capping (Optional):

- If the coupling is incomplete, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

5. Washing:

- Drain the coupling solution and wash the resin with DMF (3-5 times).

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the O-Trityl Group

This protocol allows for the modification of the homoserine side-chain while the peptide remains attached to the resin.

1. Peptide Synthesis:

- Synthesize the peptide sequence containing this compound as described in Protocol 1.

2. Final N-terminal Fmoc Deprotection:

- Perform the final Fmoc deprotection as described in Protocol 1, step 2.

3. Washing:

- Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

4. Selective O-Trityl Deprotection:

- Prepare a solution of 1-5% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) as a scavenger in DCM.

- Treat the resin with the dilute TFA solution for 5-10 minutes at room temperature with gentle agitation. Repeat this treatment 2-3 times.[6]

- The appearance of a yellow color in the solution indicates the release of the trityl cation.

- Wash the resin thoroughly with DCM to remove the TFA and cleaved trityl groups.

- Wash with a solution of 10% DIPEA in DMF to neutralize any residual acid, followed by extensive DMF washes.

5. Side-Chain Modification:

- The deprotected homoserine side-chain hydroxyl group is now available for further chemical modification on the solid support.

Protocol 3: Final Cleavage and Global Deprotection

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.

3. Cleavage Reaction:

- In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

- Filter the cleavage mixture to separate the resin.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the ether suspension to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

- Dry the crude peptide under vacuum.

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Conclusion

This compound is a versatile and highly effective building block for the synthesis of homoserine-containing peptides. The combination of the mild, orthogonal Fmoc strategy with the robust protection offered by the trityl group facilitates the efficient synthesis of complex peptides with high purity. The ability to selectively deprotect the homoserine side chain on-resin further expands the utility of this derivative, enabling the creation of uniquely modified peptides for a wide range of applications in drug discovery and chemical biology. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate this compound into their peptide synthesis workflows to achieve their scientific goals.

References

A Technical Guide to Fmoc-O-trityl-L-homoserine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-O-trityl-L-homoserine, a key building block in modern peptide synthesis. This document outlines its chemical properties, provides a detailed protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid L-homoserine, which is protected at the α-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group by a trityl (Trt) group. This dual protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis, the predominant method for chemically synthesizing peptides. The bulky trityl group offers robust protection for the hydroxyl side chain, preventing unwanted side reactions during peptide assembly.

| Property | Value | Reference |

| CAS Number | 111061-55-3 | [1] |

| Molecular Formula | C₃₈H₃₃NO₅ | [1] |

| Molecular Weight | 583.68 g/mol | [1] |

| Appearance | White to off-white solid | |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][2] |

Experimental Protocol: Incorporation of this compound in SPPS

The following is a detailed protocol for the incorporation of an this compound residue into a peptide chain using manual solid-phase peptide synthesis. This protocol is based on standard, widely adopted Fmoc/tBu chemistry.[2]

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the SPPS reaction vessel.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

-

Swell the resin in DMF for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the trityl and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Workflow

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process for incorporating this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

This compound is a synthetic building block and is not directly involved in biological signaling pathways. Its relevance lies in its utility for synthesizing peptides that may be designed to interact with or modulate such pathways. The logical relationship central to this compound is the workflow of solid-phase peptide synthesis, as depicted in the diagram above. This process allows for the precise, stepwise assembly of amino acids into a desired peptide sequence. The choice of protecting groups, like Fmoc and trityl, is crucial for the success of this strategy, ensuring that the correct peptide bond is formed at each step without unintended side reactions.

References

An In-depth Technical Guide on the Solubility and Stability of Fmoc-O-trityl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-trityl-L-homoserine, a key building block in peptide synthesis, offers researchers a strategic tool for the incorporation of homoserine residues into peptide sequences. The N-α-9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for stepwise peptide elongation, while the O-trityl (Trt) group offers acid-labile protection for the side-chain hydroxyl group. This orthogonal protection scheme allows for selective deprotection and modification, making it a valuable reagent in the synthesis of complex peptides, peptide libraries, and modified peptide therapeutics.[1][2]

This technical guide provides a comprehensive overview of the solubility and stability of this compound, presents detailed experimental protocols for their determination, and illustrates its application in a standard solid-phase peptide synthesis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 111061-55-3 |

| Molecular Formula | C₃₈H₃₃NO₅ |

| Molecular Weight | 583.68 g/mol [1] |

| Appearance | White to off-white crystals or powder[1] |

| Melting Point | 60 - 72 °C[1] |

| Optical Rotation | [α]²⁰D = -14 ± 2° (c=1 in DMF)[1] |

| Storage Conditions | 0 - 8 °C[1] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the efficiency of coupling reactions.[3] The large, hydrophobic Fmoc group generally imparts good solubility in polar aprotic solvents commonly used in peptide synthesis.[4]

Qualitative and Quantitative Solubility Data

| Solvent | Type | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Clearly soluble at 0.5 M (1 mmole in 2 mL)[2] | The most common and effective solvent for SPPS.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Expected to be highly soluble | Another common solvent for SPPS, though some Fmoc-amino acids may show greater decomposition over time compared to DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be highly soluble | Often used to dissolve difficult amino acids, sometimes in a mixture with DMF. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Expected to have moderate to good solubility | Frequently used in SPPS, though sometimes requires the addition of DMF for complete dissolution of Fmoc-amino acids. |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to have limited to moderate solubility | Used in some "green" SPPS protocols, but generally has lower solvating power for Fmoc-amino acids than DMF or NMP. |

| Acetonitrile (ACN) | Polar Aprotic | Expected to have limited solubility | More commonly used in purification (RP-HPLC) rather than as a primary solvent for coupling reactions. |

| Water | Polar Protic | Expected to be sparingly soluble | The hydrophobic nature of the Fmoc and trityl groups significantly limits solubility in aqueous solutions. |

Stability Profile

The stability of this compound is defined by the lability of its two key protecting groups: the base-labile Fmoc group and the acid-labile trityl group. This orthogonal stability is fundamental to its utility in Fmoc-based SPPS.

Stability of the Fmoc Group

The N-α-Fmoc group is stable under the acidic conditions used for side-chain deprotection and cleavage from many resins. However, it is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF.[5] This deprotection is a critical step in each cycle of peptide elongation. The Fmoc group exhibits relative stability towards tertiary amines like N,N-diisopropylethylamine (DIPEA), which are often used as bases in the coupling step.[5]

Stability of the O-Trityl Group

The O-trityl group is a bulky and highly acid-sensitive protecting group for the hydroxyl function of the homoserine side chain.

-

Acid Lability: The trityl group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF). It is, however, readily cleaved under acidic conditions. Specifically for Fmoc-Hse(Trt)-OH, the trityl group can be selectively removed on-resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM, often with the addition of a scavenger such as 5% triisopropylsilane (TIS) to prevent side reactions.[2] This allows for side-chain modification while the peptide remains attached to the solid support.

-

Final Cleavage: The trityl group is completely removed during the final cleavage of the peptide from the resin using standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O).[6]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in a specific solvent.[4]

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled orbital shaker

-

Syringes and 0.2 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved particles.

-

Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC using a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.

Protocol for Assessing Stability in Solution

This protocol provides a general method to assess the stability of this compound in a given solvent over time, which can be adapted for various conditions (e.g., different temperatures, presence of additives).

Materials:

-

This compound

-

Solvent or solution of interest (e.g., DMF, 20% piperidine in DMF, coupling cocktail)

-

HPLC vials

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

HPLC system with a UV detector

Procedure:

-

Solution Preparation: Prepare a solution of this compound of a known concentration in the solvent/solution to be tested.

-

Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile and peak area of the intact compound.

-

Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37 °C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the T₀ sample.

-

Data Analysis: Compare the peak area of the intact this compound at each time point to the T₀ peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining intact compound at each time point to determine its stability over time under the tested conditions.

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

Caption: Workflow for determining equilibrium solubility.

Caption: Workflow for SPPS incorporation.

References

An In-depth Technical Guide to Homoserine-Containing Peptides and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoserine-containing peptides represent a pivotal class of molecules with expansive applications in chemical biology, drug discovery, and materials science. Homoserine, an isomer of the proteinogenic amino acid threonine, is distinguished by an additional methylene group in its side chain (HO-CH₂-CH₂-).[1][2] While not encoded by DNA, L-homoserine is a key intermediate in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine.[1] Its incorporation into peptides, either naturally or through synthetic strategies, imparts unique chemical properties that are leveraged for a variety of purposes.

The significance of homoserine is twofold. Firstly, its lactone form, homoserine lactone, is the foundational structural motif of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in the quorum sensing systems of Gram-negative bacteria.[3][4][5] This makes homoserine-containing peptides invaluable tools for studying and combating bacterial communication and virulence. Secondly, the hydroxyl group in homoserine's side chain serves as a versatile chemical handle for advanced peptide engineering, enabling sophisticated modifications such as peptide cyclization and the chemoselective ligation of large protein constructs.[3] This guide provides a comprehensive overview of the synthesis, characterization, and core applications of these multifaceted peptides.

Synthesis Strategies for Homoserine-Containing Peptides

The generation of peptides incorporating homoserine is primarily accomplished through three distinct strategies: direct incorporation during solid-phase peptide synthesis (SPPS), post-synthetic modification of a methionine precursor, or convergent assembly via chemoselective ligation. The choice of method is dictated by the desired C-terminal functionality and the complexity of the target peptide.[3]

Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most direct route involves the stepwise addition of protected amino acids, including a homoserine derivative, onto a solid support.[3] This method is highly compatible with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[3] To prevent unwanted side reactions, the hydroxyl group on the homoserine side chain must be protected, typically with a Trityl (Trt) group.[2][6]

Post-Synthetic Modification: CNBr Cleavage

An alternative and widely used method for producing peptides with a C-terminal homoserine lactone involves the chemical cleavage of a methionine-containing precursor peptide with cyanogen bromide (CNBr).[3] This reaction specifically cleaves the peptide bond at the C-terminal side of the methionine residue, converting the methionine into a terminal homoserine lactone.[1][3] This approach is particularly effective for creating libraries of peptides for high-throughput screening, with cleavage efficiencies often exceeding 90%.[3]

Chemoselective Ligation

For the assembly of large or complex peptides, chemoselective ligation techniques offer a powerful convergent approach. The α-Ketoacid-Hydroxylamine (KAHA) ligation is particularly relevant, as the reaction of a peptide with a C-terminal α-ketoacid and a peptide with an N-terminal (S)-5-oxaproline (a hydroxylamine derivative) directly forms a native peptide bond with a homoserine residue at the ligation site.[3] This method allows for the coupling of large, unprotected peptide fragments in an aqueous solution.[3]

| Synthesis Strategy | C-Terminal Outcome | Advantages | Considerations |

| Direct SPPS | Free acid, amide, or other functional group depending on the resin. | High compatibility with standard Fmoc chemistry; precise control over sequence. | Requires protected homoserine monomer; potential for side reactions if protection is incomplete.[3][6] |

| CNBr Cleavage | Homoserine Lactone | High cleavage efficiency (>90%); ideal for creating C-terminal lactone libraries.[3] | Limited to producing a C-terminal lactone; requires a methionine precursor. |

| KAHA Ligation | Homoserine residue at the ligation junction. | Enables synthesis of very large peptides; couples unprotected fragments.[3] | Requires synthesis of specialized peptide fragments (α-ketoacid and N-terminal hydroxylamine). |

Experimental Protocols

Protocol 1: General Fmoc-SPPS for a Homoserine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-DL-Hse(Trt)-OH.

-

Resin Preparation : Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection : Drain the DMF, add a solution of 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Drain and repeat once.

-

Washing : Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Coupling of Fmoc-Hse(Trt)-OH :

-

In a separate vial, pre-activate Fmoc-DL-Hse(Trt)-OH (3 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[2]

-

-

Monitoring and Washing : Perform a ninhydrin test to confirm the completion of the coupling reaction. Once complete, wash the resin with DMF (3-5 times).

-

Chain Elongation : Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection : After synthesizing the full peptide, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Protocol 2: CNBr Cleavage to Generate a Homoserine Lactone

This protocol details the cleavage of a resin-bound peptide containing a C-terminal methionine.

-

Peptide Synthesis : Synthesize the target peptide sequence ending with a methionine residue on a suitable solid support using the general Fmoc-SPPS protocol.

-

Resin Preparation : Upon completion of synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under a vacuum.[3]

-

CNBr Cleavage Reaction :

-

Suspend the dried resin in a solution of 70% formic acid in water.

-

Add CNBr (10-50 equivalents relative to the peptide) to the suspension.

-

Allow the reaction to proceed in the dark under nitrogen for 12-24 hours.

-

-

Work-up : Dilute the reaction mixture with water, filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide with a C-terminal homoserine lactone.

-

Purification : Purify the crude peptide using RP-HPLC.

Analytical Characterization

Confirming the identity, purity, and structure of synthesized homoserine-containing peptides is critical. A combination of analytical techniques is employed for comprehensive characterization.

| Technique | Information Provided | Key Features |

| Mass Spectrometry (MS/MS) | Molecular weight confirmation and amino acid sequence verification.[7][8][9] | High sensitivity (femtomole range), high throughput; essential for identifying deletion sequences.[6][7] |

| NMR Spectroscopy | Detailed 3D structure, confirmation of stereochemistry, and atomic-level connectivity.[7] | Non-destructive; provides through-bond and through-space information.[7] |

| Chiral HPLC/GC-MS | Validation of enantiomeric purity (e.g., D- vs. L-homoserine).[10] | Crucial for peptides with non-proteinogenic stereochemistry; often requires derivatization.[10] |

| Circular Dichroism (CD) | Information on the peptide's secondary structure (e.g., alpha-helix, beta-sheet).[10] | Rapid method for assessing overall conformation in solution.[10] |

Applications of Homoserine-Containing Peptides

Quorum Sensing and Antimicrobial Development

Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) for cell-to-cell communication in a process called quorum sensing (QS).[4][11] This system allows bacteria to monitor their population density and coordinate collective behaviors like biofilm formation and virulence factor expression.[5][11]

The canonical QS system involves a LuxI-family synthase that produces the AHL signal molecule and a LuxR-family transcriptional regulator that binds the AHL at a threshold concentration, activating target gene expression.[5][12] Understanding this pathway is crucial for developing novel antivirulence agents that disrupt bacterial communication. Synthetic homoserine lactone analogs can act as antagonists (quorum sensing inhibitors), blocking the receptor and attenuating bacterial pathogenicity without exerting selective pressure for resistance.[13]

| Bacterium | N-Acyl Homoserine Lactone (AHL) Produced |

| Pseudomonas aeruginosa | C4-HSL, 3-oxo-C12-HSL[5][13] |

| Chromobacterium violaceum | C6-HSL, C8-HSL[5] |

| Burkholderia cepacia | C8-HSL, C6-HSL[5] |

| Agrobacterium tumefaciens | 3-oxo-C8-HSL |

| Vibrio fischeri | 3-oxo-C6-HSL[5] |

Peptide Engineering and Drug Development

The unique chemical properties of homoserine make it a valuable tool for modifying peptides to enhance their therapeutic potential.[14][15][16]

-

Cyclic Peptides : The side-chain hydroxyl group of homoserine can be used as an anchor point for intramolecular cyclization, forming either lactones (esters) or lactams (amides). Cyclic peptides often exhibit greater metabolic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts.[3][17][18]

-

Bioconjugation : Homoserine provides a specific, reactive site for the attachment of various molecular cargoes, including cytotoxic drugs (for peptide-drug conjugates), imaging agents for diagnostics, or polymers like PEG to improve pharmacokinetic profiles.[3][19]

-

Enhanced Proteolytic Stability : As a non-proteinogenic amino acid, the incorporation of homoserine can render peptides less susceptible to degradation by endogenous proteases, thereby extending their in vivo half-life.[2]

-

Drug Delivery Systems : Peptides designed for targeted drug delivery, such as tumor-homing peptides, can be synthesized with homoserine residues.[20][21][22] These residues can serve as conjugation points for drugs or as building blocks to create self-assembling peptide nanostructures for drug encapsulation.[23]

Aspartic Acid Precursor in Glycopeptide Synthesis

A sophisticated application of homoserine chemistry is its use as a masked precursor for aspartic acid. This strategy is particularly valuable in the synthesis of complex glycopeptides that contain acid-sensitive modifications, such as O-sulfated glycans.[24][25] The standard method of protecting the aspartic acid side chain with an acid-labile group (like t-butyl) is incompatible with these sensitive moieties. By incorporating homoserine into the peptide backbone, the full sequence can be assembled under mild conditions. In a final step, the homoserine side chain is selectively oxidized to an aspartic acid residue, revealing the native sequence without compromising the integrity of the sulfated glycans.[24][25][26]

Conclusion

Homoserine-containing peptides are a versatile and powerful class of molecules at the interface of chemistry and biology. The development of robust synthetic methodologies—from direct SPPS incorporation to post-synthetic modifications and advanced ligation techniques—has provided researchers with precise control over the design and production of these peptides. Their applications are broad and impactful, ranging from the fundamental study of bacterial communication and the development of novel antimicrobials to the sophisticated engineering of peptide therapeutics with enhanced stability and targeted delivery capabilities. As synthetic and analytical methods continue to evolve, the potential for discovering new functions and applications for homoserine-containing peptides in medicine and biotechnology will undoubtedly continue to expand.

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. polarispeptides.com [polarispeptides.com]

- 9. ijsra.net [ijsra.net]

- 10. benchchem.com [benchchem.com]

- 11. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 14. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 16. mdpi.com [mdpi.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. orbit.dtu.dk [orbit.dtu.dk]

- 20. genscript.com [genscript.com]

- 21. mdpi.com [mdpi.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. mdpi.com [mdpi.com]

- 24. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Expanding the Peptidic Toolbox: A Technical Guide to Non-Canonical Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their widespread application has been historically hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach, enabling the rational design of peptide-based therapeutics with enhanced drug-like properties. This guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of ncAAs in modern peptide drug discovery.

The Advantage of Designing Beyond Nature's Twenty

The introduction of ncAAs into a peptide sequence offers a powerful toolkit to overcome the intrinsic liabilities of their canonical counterparts. By moving beyond the 20 proteinogenic amino acids, researchers can fine-tune a peptide's pharmacological profile in several key ways:

-

Enhanced Proteolytic Stability: A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of ncAAs, such as D-amino acids or N-alkylated residues, can render peptide bonds resistant to enzymatic cleavage, thereby significantly extending their in vivo half-life. This increased stability is a critical factor in developing viable drug candidates[1].

-

Improved Pharmacokinetic Profiles: ncAAs can be utilized to modulate a peptide's solubility, lipophilicity, and ability to bind to serum proteins like albumin. For example, the acylation of a peptide with a fatty acid moiety, a type of ncAA modification, can dramatically increase its circulation half-life[2][3][4].

-

Conformational Constraint and Enhanced Binding Affinity: The introduction of sterically hindered ncAAs, such as alpha-aminoisobutyric acid (Aib), can induce and stabilize specific secondary structures, like helices[3][5][6]. This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.

-

Novel Chemical Functionality: ncAAs can introduce unique chemical handles into a peptide sequence. These can be used for various purposes, including the site-specific attachment of imaging agents, the creation of peptide-drug conjugates, or the introduction of photo-crosslinkers to identify binding partners.

Data Presentation: The Quantitative Impact of ncAAs

The strategic incorporation of ncAAs can lead to dramatic improvements in the pharmacological properties of peptides. The following tables provide a quantitative comparison of peptides with and without specific ncAA modifications.

| Peptide | Modification | Matrix | Half-life (t½) | Improvement Factor | Reference |

| Kn2-7 (Antimicrobial Peptide) | All L-amino acids (Natural) | 25% Human Serum | ~1.0% remaining after 24h | - | [7] |

| dKn2-7 (Antimicrobial Peptide) | All D-amino acids (Unnatural) | 25% Human Serum | 78.5% remaining after 24h | >78x | [7] |

| Native Human GLP-1 | None | Plasma | 1-2 minutes | - | [2] |

| Liraglutide (GLP-1 Analogue) | C16 fatty acid acylation | Plasma | 13 hours | >390x | [1][2] |

| Semaglutide (GLP-1 Analogue) | C18 fatty acid acylation, Aib at pos. 8 | Plasma | ~165 hours | >4950x | [2][4] |

Table 1: Enhanced Proteolytic Stability of Peptides Containing ncAAs. This table illustrates the significant increase in peptide half-life achieved through the incorporation of D-amino acids and fatty acid acylation.

| Peptide/Analogue | Modification | Receptor | Binding Affinity (Ki) | Change in Affinity | Reference |

| Deltorphin C | None | δ-opioid | 1.2 nM | - | [8] |

| [Aib²]Deltorphin C | D-Ala² → Aib | δ-opioid | 0.3 nM | 4-fold increase | [8] |

| [Aib³]Deltorphin C | Phe³ → Aib | δ-opioid | 0.12 nM | 10-fold increase | [8] |

| [Aib²,³]Deltorphin C | D-Ala², Phe³ → Aib | δ-opioid | 3.6 nM | ~3-fold decrease | [8] |

| [des-Arg⁷]Dynorphin A | None | κ-opioid | 61 nM | - | [9] |

| [des-Arg⁷, D-Ala⁸]Dynorphin A | Ile⁸ → D-Ala | κ-opioid | >10,000 nM | >160-fold decrease | [9] |

Table 2: Modulation of Receptor Binding Affinity by ncAA Substitution. This table demonstrates how the substitution of canonical amino acids with ncAAs can either increase or decrease binding affinity, highlighting the importance of precise placement.

Experimental Protocols: A Practical Guide

The successful incorporation of ncAAs and the subsequent evaluation of the modified peptides require robust experimental protocols. This section provides detailed methodologies for key experiments in the field.

Synthesis of a Peptide Containing a Non-Canonical Amino Acid by Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a hypothetical peptide containing the sterically hindered ncAA, α-aminoisobutyric acid (Aib), using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected canonical amino acids

-

Fmoc-Aib-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Activation base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Peptide synthesis vessel

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes, then drain the solvent.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution, add a fresh portion of the piperidine solution, and agitate for another 15-20 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

-

Canonical Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Fmoc-Aib-OH Coupling (Sterically Hindered):

-

Due to the steric hindrance of Aib, a more potent coupling cocktail and potentially longer reaction times or double coupling are often necessary[5][10].

-

Follow the activation procedure as in step 3, using Fmoc-Aib-OH.

-

After the first coupling, perform a test to check for unreacted amines (a chloranil test is more appropriate for Aib as it is a secondary amine precursor). If the coupling is incomplete, perform a second coupling.

-

If recoupling is unsuccessful, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences[10].

-

-

Peptide Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

In Vitro Proteolytic Stability Assay in Human Serum

This protocol describes a method to quantify the stability of a peptide in human serum over time using LC-MS.

Materials:

-

Test peptide and a control peptide (e.g., the canonical version)

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

LC-MS system

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

-

Dilute the peptide stock solution in 25% human serum in PBS to a final concentration of 10 µM.

-

-

Incubation: Incubate the peptide-serum mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Protein Precipitation and Peptide Extraction:

-

To stop the enzymatic degradation and precipitate serum proteins, add an equal volume of a quenching solution (e.g., 1% formic acid in ethanol or acetonitrile) to the aliquot[7].

-

Vortex the mixture and incubate on ice for at least 10 minutes.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Inject the sample onto an appropriate C18 column.

-

Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the intact peptide from its degradation products.

-

Monitor the elution of the intact peptide using its specific mass-to-charge ratio (m/z) in the mass spectrometer.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the peak area at time 0 (100%).

-

Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).

-

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of an unlabeled test peptide for a G-protein coupled receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the target receptor (e.g., GLP-1 receptor)

-

Radiolabeled ligand (e.g., ¹²⁵I-GLP-1)

-

Unlabeled test peptide

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

-

Non-Specific Binding (NSB): Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competitor (to saturate all specific binding sites).

-

Competition: Cell membranes, radiolabeled ligand, and a range of concentrations of the unlabeled test peptide.

-

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes) with gentle agitation.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the cell membranes with the bound radioligand.

-

Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand[11].

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test peptide: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the unlabeled test peptide.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Impact: Signaling Pathways and Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting guidelines.

GLP-1 and GIP Receptor Signaling Pathway Activated by Tirzepatide

Tirzepatide is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. Its binding to these receptors on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced insulin secretion[5][12][13].

References

- 1. Liraglutide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-O-trityl-L-homoserine for Researchers and Drug Development Professionals